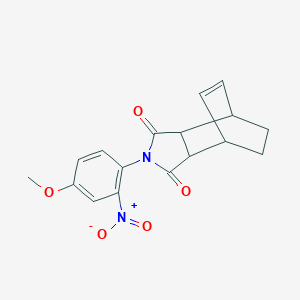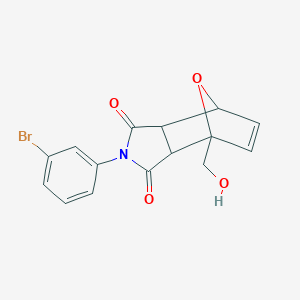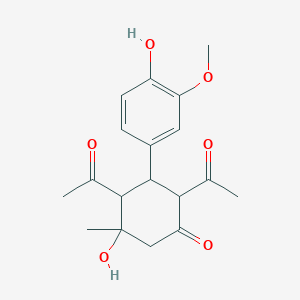![molecular formula C24H18N2O2 B393689 13-(pyridin-3-ylmethyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B393689.png)
13-(pyridin-3-ylmethyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-20517 is a lignan.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized through methods that are milder than traditional techniques. One example is the synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, a nontoxic and nootropic agent. The synthesis process involves the formation of colorless crystals derived from ethanol solution by solvent evaporation, which are then analyzed using X-ray diffraction (Zhang, Cui, Sun, & Wang, 2014).
Crystal Structure Determination : The structure of similar compounds, such as benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, has been determined through X-ray crystallography, illustrating complex hydrogen bonding and extended ribbon formations in the molecular structure (Lemmerer & Bourne, 2012).
Chemical Properties and Applications
Luminescent Sensor Development : Compounds with similar structures have been used to develop luminescent sensors responsive to common oxoacids. Such sensors exhibit intense luminescence when complexed with certain ions, providing significant potential for analytical applications in detecting specific chemical substances (Young, Quiring, & Sykes, 1997).
Catalytic and Chemical Reactions : Research has shown the use of similar molecular structures in catalyzing chemical reactions. For instance, the synthesis and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride demonstrate the potential of such compounds in facilitating multi-component chemical reactions (Moosavi‐Zare et al., 2013).
Molecular Interaction Studies
Tautomerism Studies : Investigations into the tautomerism of derivatives of pyrrolidine-2,4-diones provide insights into the chemical behavior of these compounds. Such studies are crucial for understanding the molecular dynamics and potential applications in various fields, including drug design and materials science (Morley, Krapcho, & Cummings, 1996).
Electronic Properties : The synthesis and study of donor-acceptor molecules with similar structures reveal significant information about their photochemical and electrochemical properties. This is crucial for applications in fields like organic electronics and photovoltaics (Zhang et al., 2009).
Raman Spectroscopy and X-ray Analysis : Studies involving the synthesis of isomers and polymorphs of pyridyl substituted diketo-pyrrolo-pyrroles, which are structurally similar, provide valuable information on their vibrational spectra and ground state geometry. Such analyses are fundamental for the development of new materials and understanding molecular interactions (Lun̆ák et al., 2010).
Propriétés
Formule moléculaire |
C24H18N2O2 |
|---|---|
Poids moléculaire |
366.4g/mol |
Nom IUPAC |
17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H18N2O2/c27-23-21-19-15-7-1-2-8-16(15)20(18-10-4-3-9-17(18)19)22(21)24(28)26(23)13-14-6-5-11-25-12-14/h1-12,19-22H,13H2 |
Clé InChI |
GAMYNYOUCKVNQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC6=CN=CC=C6 |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC6=CN=CC=C6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-pyridinylmethylene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B393606.png)
![5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B393607.png)
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393608.png)
![2-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B393611.png)


![2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B393618.png)
![3-(Hydroxymethyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B393620.png)
![4-bromo-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B393621.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B393624.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393627.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B393629.png)